3-Benzylidene-4,5,6,7-tetrabromoisobenzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzylidene-4,5,6,7-tetrabromoisobenzofuran-1(3H)-one: is a synthetic organic compound characterized by its complex structure, which includes multiple bromine atoms and a benzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylidene-4,5,6,7-tetrabromoisobenzofuran-1(3H)-one typically involves the following steps:
Bromination: The starting material, isobenzofuran-1(3H)-one, undergoes bromination using bromine (Br₂) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. This step introduces bromine atoms at the 4, 5, 6, and 7 positions of the isobenzofuran ring.
Benzylidene Formation: The brominated intermediate is then reacted with benzaldehyde in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). This step forms the benzylidene group at the 3-position of the isobenzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Benzylidene-4,5,6,7-tetrabromoisobenzofuran-1(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-Benzylidene-4,5,6,7-tetrabromoisobenzofuran-1(3H)-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Benzylidene-4,5,6,7-tetrabromoisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, thereby modulating their activity.
Pathways Involved: Influencing signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
3-Benzylidene-4,5,6,7-tetrachloroisobenzofuran-1(3H)-one: Similar structure but with chlorine atoms instead of bromine.
3-Benzylidene-4,5,6,7-tetrafluoroisobenzofuran-1(3H)-one: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
3-Benzylidene-4,5,6,7-tetrabromoisobenzofuran-1(3H)-one is unique due to the presence of multiple bromine atoms, which can influence its reactivity and interactions with other molecules
Properties
CAS No. |
19320-05-9 |
---|---|
Molecular Formula |
C15H6Br4O2 |
Molecular Weight |
537.8 g/mol |
IUPAC Name |
(3Z)-3-benzylidene-4,5,6,7-tetrabromo-2-benzofuran-1-one |
InChI |
InChI=1S/C15H6Br4O2/c16-11-9-8(6-7-4-2-1-3-5-7)21-15(20)10(9)12(17)14(19)13(11)18/h1-6H/b8-6- |
InChI Key |
NIIBBEIKWYUJPL-VURMDHGXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.